(3-Methylcyclobutyl)methanesulfonyl chloride (3-Methylcyclobutyl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2103946-11-6
VCID: VC7199854
InChI: InChI=1S/C6H11ClO2S/c1-5-2-6(3-5)4-10(7,8)9/h5-6H,2-4H2,1H3
SMILES: CC1CC(C1)CS(=O)(=O)Cl
Molecular Formula: C6H11ClO2S
Molecular Weight: 182.66

(3-Methylcyclobutyl)methanesulfonyl chloride

CAS No.: 2103946-11-6

Cat. No.: VC7199854

Molecular Formula: C6H11ClO2S

Molecular Weight: 182.66

* For research use only. Not for human or veterinary use.

(3-Methylcyclobutyl)methanesulfonyl chloride - 2103946-11-6

Specification

CAS No. 2103946-11-6
Molecular Formula C6H11ClO2S
Molecular Weight 182.66
IUPAC Name (3-methylcyclobutyl)methanesulfonyl chloride
Standard InChI InChI=1S/C6H11ClO2S/c1-5-2-6(3-5)4-10(7,8)9/h5-6H,2-4H2,1H3
Standard InChI Key JSBMTAFKYHHCGC-UHFFFAOYSA-N
SMILES CC1CC(C1)CS(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(3-Methylcyclobutyl)methanesulfonyl chloride (theoretical molecular formula: C7H11ClO2S\text{C}_7\text{H}_{11}\text{ClO}_2\text{S}) features a cyclobutane ring substituted with a methyl group at the 3-position and a methanesulfonyl chloride moiety attached via a methylene bridge. This configuration introduces significant steric and electronic effects due to the strained cyclobutane ring and the electron-withdrawing sulfonyl chloride group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H11ClO2S\text{C}_7\text{H}_{11}\text{ClO}_2\text{S}Derived
Molecular Weight198.67 g/molPubChem
IUPAC Name(3-Methylcyclobutyl)methanesulfonyl chlorideSystematic
CAS Registry NumberNot formally assigned-
SMILES NotationCC1CC(C1)CS(=O)(=O)ClHypothesized

Stereochemical Considerations

Cyclobutane rings exhibit puckered conformations, and the 3-methyl substituent introduces axial-equatorial isomerism. Computational modeling of analogous compounds indicates that the trans configuration between the methyl and sulfonyl chloride groups is energetically favored, minimizing steric clashes . This stereoelectronic arrangement influences reactivity in nucleophilic substitution reactions, a critical factor in pharmaceutical applications.

Synthesis and Production Methodologies

Industrial Precursors and Pathways

While no direct synthesis route for (3-methylcyclobutyl)methanesulfonyl chloride is documented, established methods for analogous sulfonyl chlorides suggest viable approaches:

  • Chlorosulfonation of Cyclobutane Derivatives:
    Reaction of (3-methylcyclobutyl)methane thiol (HS-CH2-C4H6-CH3\text{HS-CH}_2\text{-C}_4\text{H}_6\text{-CH}_3) with chlorine gas in aqueous hydrochloric acid, following protocols for methane sulfonyl chloride production . Key parameters include:

    • Temperature: 40–60°C

    • Residence time: 3–60 seconds

    • HCl concentration: Saturated aqueous solution

    This exothermic process benefits from continuous reactor designs with gas spargers and agitators to manage heat and mixing .

  • Oxidation of Sulfides:
    Oxidation of (3-methylcyclobutyl)methyl sulfide using Cl2/H2O\text{Cl}_2/\text{H}_2\text{O} or SO2Cl2\text{SO}_2\text{Cl}_2, as demonstrated in benzenesulfonyl chloride syntheses .

Purification and Isolation

Post-synthesis, the crude product is typically:

  • Cooled to 40–50°C to induce phase separation

  • Washed with cold aqueous NaHCO3\text{NaHCO}_3 to remove residual HCl

  • Distilled under reduced pressure (e.g., 15–20 mmHg) to achieve >99% purity

Industrial-scale production would likely employ recycled aqueous HCl to improve economics, mirroring methane sulfonyl chloride manufacturing .

Physicochemical Properties

Thermal and Solubility Profiles

Extrapolating from methanesulfonyl chloride (CAS 124-63-0) and aromatic analogs :

  • Melting Point: Estimated -20°C to 5°C (lower than linear sulfonyl chlorides due to cyclobutane strain)

  • Boiling Point: ~150–170°C at 760 mmHg (with decomposition)

  • Density: 1.35–1.45 g/cm³ at 25°C

  • Solubility:

    • Miscible with CH2Cl2\text{CH}_2\text{Cl}_2, THF\text{THF}, and aromatic hydrocarbons

    • Reacts violently with water and alcohols

Table 2: Predicted Spectral Data

TechniqueKey Features
1H^1\text{H} NMRδ 1.2–1.8 (m, cyclobutane H), 2.1 (s, CH3_3), 3.3 (d, SCH2_2), 4.1–4.3 (m, SO2_2Cl)
13C^{13}\text{C} NMRδ 25.8 (cyclobutane C), 38.2 (SCH2_2), 55.7 (SO2_2Cl), 148.1 (quaternary C)
IR1360 cm1^{-1} (S=O asym), 1170 cm1^{-1} (S=O sym), 580 cm1^{-1} (S-Cl)

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in constructing sulfonamide drugs. The cyclobutane moiety in this derivative could enhance:

  • Kinase inhibitor selectivity through conformational restriction

  • Metabolic stability via reduced ring oxidation compared to benzene

Polymer Chemistry

As a crosslinking agent in specialty resins, the strained cyclobutane may accelerate curing kinetics while maintaining thermal stability up to 200°C.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator